
5-((4-Carboxyphenoxy)methyl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Carboxyphenoxy)methyl)isophthalic acid is an organic compound with the molecular formula C16H12O8. It is a derivative of isophthalic acid, featuring a carboxyphenoxy group attached to the methyl group of the isophthalic acid core. This compound is known for its versatility in forming coordination networks and metal-organic frameworks (MOFs), making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Carboxyphenoxy)methyl)isophthalic acid typically involves the hydrothermal reaction of isophthalic acid derivatives with appropriate reagents. One common method includes reacting 5-(4-carboxyphenoxy)isophthalic acid with cobalt salts in the presence of N-donor ligands such as 1,4-bi(1H-imidazol-1-yl)benzene (1,4-bib) under hydrothermal conditions . This reaction leads to the formation of coordination networks with specific structural properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The process typically includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Carboxyphenoxy)methyl)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination networks with metal ions such as cobalt (Co(II)) and terbium (Tb(III)).
Substitution Reactions: The carboxyphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrothermal Conditions: Reactions are often conducted under hydrothermal conditions, involving high temperatures and pressures.
N-donor Ligands: Ligands such as 1,4-bi(1H-imidazol-1-yl)benzene are commonly used to facilitate coordination reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-((4-Carboxyphenoxy)methyl)isophthalic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) with unique structural properties.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.
Industry: It is utilized in the development of advanced materials for gas separation, storage, and catalysis.
Mecanismo De Acción
The mechanism of action of 5-((4-Carboxyphenoxy)methyl)isophthalic acid involves its ability to form coordination bonds with metal ions. The carboxyphenoxy and isophthalic acid groups provide multiple coordination sites, allowing the compound to create complex three-dimensional networks. These networks exhibit unique magnetic and structural properties, which are influenced by the specific metal ions and ligands involved .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: A closely related compound with similar coordination properties.
Isophthalic Acid Derivatives: Other derivatives of isophthalic acid with varying functional groups.
Uniqueness
5-((4-Carboxyphenoxy)methyl)isophthalic acid is unique due to its ability to form highly stable and structurally diverse coordination networks. Its specific combination of carboxyphenoxy and isophthalic acid groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C16H12O7 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12O7/c17-14(18)10-1-3-13(4-2-10)23-8-9-5-11(15(19)20)7-12(6-9)16(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
CSWXLGQUCGKSEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OCC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


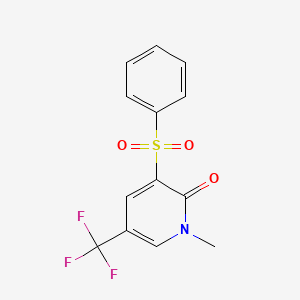
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
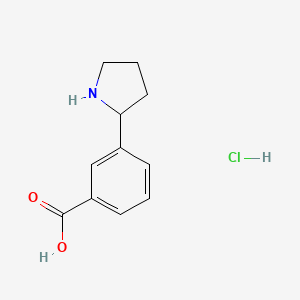
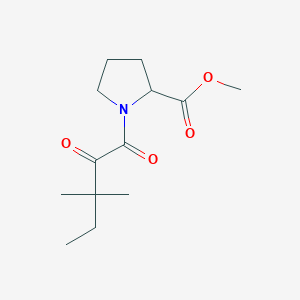
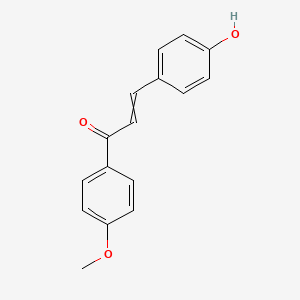
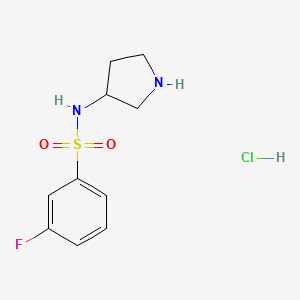
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

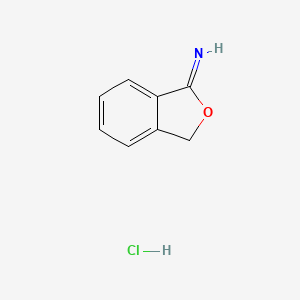
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
